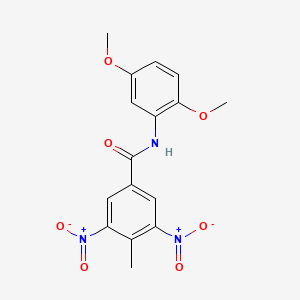![molecular formula C22H19Cl3N2O3S B5029059 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of sulfonamide derivatives, known for their diverse chemical properties and potential in various applications. The research in this area often focuses on synthesis methods, molecular structure elucidation, and the study of physical and chemical properties to explore potential applications in different fields.
Synthesis Analysis
The synthesis of sulfonamide compounds, including N2-[(4-chlorophenyl)sulfonyl]-N1-(2,4-dichlorophenyl)-N2-(4-methylbenzyl)glycinamide , typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. Advanced methods, such as the use of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, have been explored for introducing sulfonamide groups into aromatic compounds, indicating a variety of synthetic approaches for such compounds (Horton & Tucker, 1970).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the crystal and molecular structure of sulfonamide compounds. The molecular structure is crucial for understanding the compound's reactivity and potential binding mechanisms. For similar sulfonamide compounds, crystal structures reveal important interactions, such as hydrogen bonding and orientation of functional groups (Adamovich et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the nature of substituents and reaction conditions. Research on similar sulfonamides shows a rich array of reactivity, offering insights into the types of transformations that N2-[(4-chlorophenyl)sulfonyl]-N1-(2,4-dichlorophenyl)-N2-(4-methylbenzyl)glycinamide may undergo (Bergman et al., 1980).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal form, are influenced by their molecular structure. The presence of sulfonyl and chlorophenyl groups significantly affects these properties, impacting the compound's behavior in different environments and its potential applications (Ceylan et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the compound's behavior in chemical reactions. Studies on sulfonamides highlight the importance of the sulfonamide group's electronegativity and its impact on the electronic structure of the molecule, affecting its chemical behavior (Li et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl3N2O3S/c1-15-2-4-16(5-3-15)13-27(31(29,30)19-9-6-17(23)7-10-19)14-22(28)26-21-11-8-18(24)12-20(21)25/h2-12H,13-14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKAWHBHDFENLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

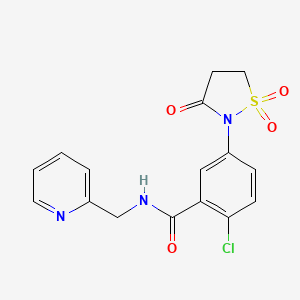
![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
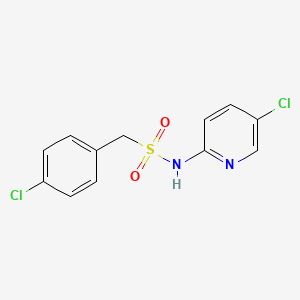
![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)
![11-(2,6-dimethyl-4-morpholinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5029048.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)
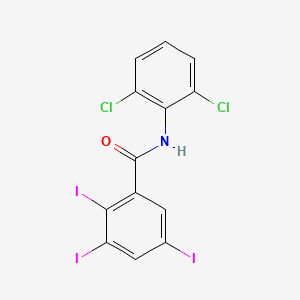
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)
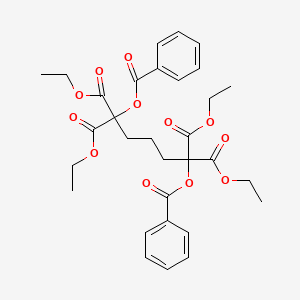
![4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)
